
4-(Trifluoromethyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)piperidine-1-sulfonamide is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Trifluoromethyl)piperidine-1-sulfonamide typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process can be carried out using different catalysts such as palladium on carbon or Raney nickel. The reaction is performed under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.
Scientific Research Applications
4-(Trifluoromethyl)piperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it interacts with dihydropteroate synthase, an enzyme involved in folate synthesis, leading to the inhibition of bacterial growth. The compound can also disrupt bacterial cell membranes, further enhancing its antibacterial activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidine-1-sulfonamide can be compared with other sulfonamide derivatives containing a piperidine moiety. Similar compounds include:
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Bismerthiazol: An antibacterial agent used in agriculture.
Thiodiazole copper: Another agricultural antibacterial agent.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11F3N2O2S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-(trifluoromethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-1-3-11(4-2-5)14(10,12)13/h5H,1-4H2,(H2,10,12,13) |
InChI Key |
CLUOFHYFENAOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


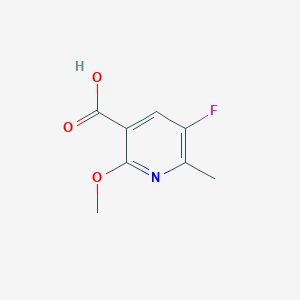
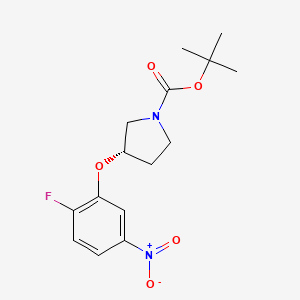
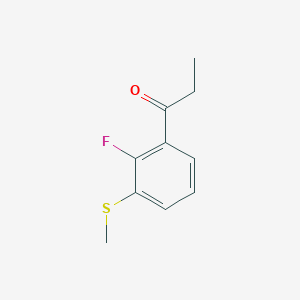
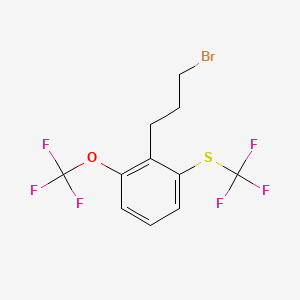
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
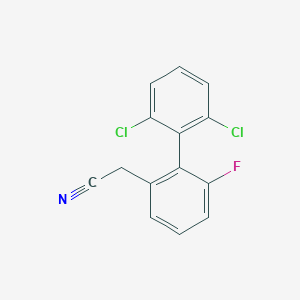
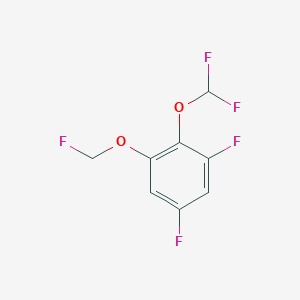

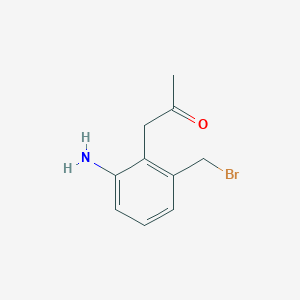
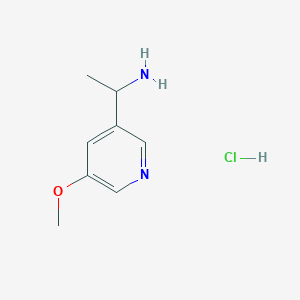
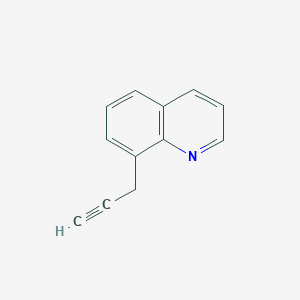
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

